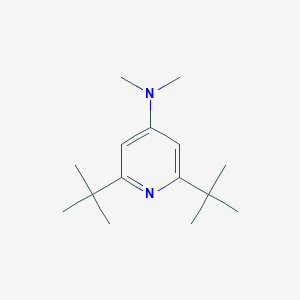

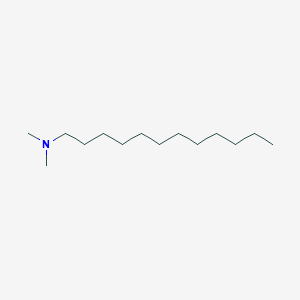

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

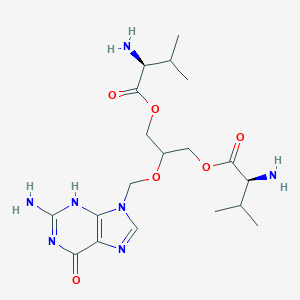

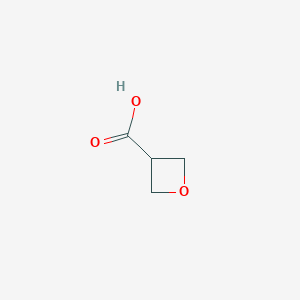

2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine (DTBDMP) is an amine compound that has been studied for its potential applications in scientific research. It is a derivative of pyridine, an aromatic heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. DTBDMP is a colorless solid that has a boiling point of 156-157°C and a melting point of 35-36°C. It is insoluble in water, but soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

Synthetic Organic Chemistry Applications

One notable application of similar compounds is in synthetic organic chemistry as weak nucleophilic bases. For example, compounds analogous to 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine, such as 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, are used as nonnucleophilic bases due to their ability to undergo steric protection against electrophilic attack. This property allows them to substitute nonnucleophilic bases in organic syntheses, highlighting their importance in facilitating various chemical reactions under controlled conditions (Balaban et al., 2004).

Material Science Applications

In material science, derivatives of these compounds have been synthesized and characterized for their solubility and thermal stability properties. For instance, poly(pyridine-imide)s prepared from aromatic diamine monomers with tert-butyl substituents exhibit good solubility in polar solvents and high thermal stability, making them suitable for applications requiring durable materials with specific solvent resistance and thermal properties (Lu et al., 2014).

Catalysis Applications

These compounds also find applications in catalysis, particularly in polymerization and cross-coupling reactions. Group 10 metal aminopyridinato complexes, involving similar sterically hindered amines, have been used as catalysts in Suzuki cross-coupling reactions and polymerization of silanes, demonstrating their versatility and efficiency in catalyzing reactions involving aryl chlorides and hydrosilane, respectively (Deeken et al., 2006).

Mechanism of Action

Target of Action

It is known to be a sterically hindered, non-nucleophilic base .

Mode of Action

As a sterically hindered, non-nucleophilic base, 2,6-di-tert-butyl-N,N-dimethylpyridin-4-amine distinguishes between Brønsted (protonic) and Lewis acids . This means it can interact with protonic acids by accepting protons and with Lewis acids by donating electron pairs. It enables the direct high-yield conversion of aldehydes and ketones to vinyl triflates .

Biochemical Pathways

Its role in the conversion of aldehydes and ketones to vinyl triflates suggests it may play a role in reactions involving these compounds .

Pharmacokinetics

Its solubility in ethanol suggests it may be absorbed and distributed in the body through this medium

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its sensitivity to air and light suggests that these factors could affect its stability and efficacy. Additionally, its solubility in ethanol indicates that the presence of this solvent could influence its action and distribution.

properties

IUPAC Name |

2,6-ditert-butyl-N,N-dimethylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-14(2,3)12-9-11(17(7)8)10-13(16-12)15(4,5)6/h9-10H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAUGUUNRDWGECM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90306341 |

Source

|

| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38222-90-1 |

Source

|

| Record name | NSC175806 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-N,N-dimethylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90306341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Fluoro-2'-Methyl-4'-(3-{3-Methyl-4-[(1e)-4,4,4-Trifluoro-3-Hydroxy-3-(Trifluoromethyl)but-1-En-1-Yl]phenyl}pentan-3-Yl)biphenyl-4-Yl]acetic Acid](/img/structure/B51228.png)